molecular formula C12H18O B2974981 2-(2-iso-Propylphenyl)-2-propanol CAS No. 106989-32-6

2-(2-iso-Propylphenyl)-2-propanol

Cat. No.: B2974981
CAS No.: 106989-32-6
M. Wt: 178.275
InChI Key: XDCJCXXZGKALOS-UHFFFAOYSA-N
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Description

2-(2-iso-Propylphenyl)-2-propanol is an organic compound with a molecular structure that includes a phenyl group substituted with an isopropyl group and a hydroxyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)-2-propanol typically involves the alkylation of a phenyl compound followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-iso-Propylphenyl. This intermediate can then be subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(2-iso-Propylphenyl)-2-propanone (a ketone).

    Reduction: 2-(2-iso-Propylphenyl)propane (an alkane).

    Substitution: 2-(2-iso-Propylphenyl)-2-chloropropane (a halide).

Scientific Research Applications

2-(2-iso-Propylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and isopropyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: Lacks the isopropyl group, resulting in different chemical and physical properties.

    2-(2-Methylphenyl)-2-propanol: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    2-(2-Ethylphenyl)-2-propanol: Features an ethyl group, which alters its chemical behavior compared to 2-(2-iso-Propylphenyl)-2-propanol.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-propan-2-ylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)10-7-5-6-8-11(10)12(3,4)13/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCJCXXZGKALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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